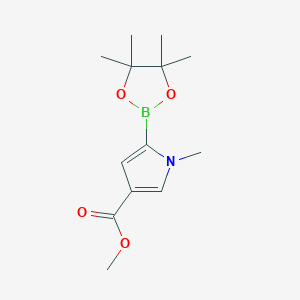

Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate is a boronate ester-functionalized pyrrole derivative. Its molecular formula is C₁₂H₁₈BNO₄, with a molecular weight of 263.1 g/mol (calculated from atomic masses) and a CAS number of 1268619-58-4 . The compound features a pyrrole core substituted with a methyl ester group at position 3, a methyl group at position 1, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl systems . Commercial samples are available with ≥97% purity, typically in 1g or 5g quantities .

Properties

IUPAC Name |

methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-7-9(8-15(10)5)11(16)17-6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNYUMHCSSPETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylic acid with methanol in the presence of a catalytic amount of an acid or base. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate undergoes various types of reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or acids.

Reduction: The compound can be reduced to form the corresponding boronic acid.

Substitution: The pyrrole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Boronic esters and acids from oxidation reactions.

Boronic acids from reduction reactions.

Substituted pyrroles from substitution reactions.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its boronic acid group can interact with biological targets, making it useful in drug discovery.

Medicine: Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate is explored for its potential medicinal properties. It may serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases involving boronic acid-sensitive pathways.

Industry: In the chemical industry, this compound is used in the production of various intermediates and final products. Its versatility makes it valuable in the synthesis of materials, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets through the boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, which is crucial in biological systems and chemical reactions.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes by binding to their active sites.

Receptors: It can interact with receptors, modulating their activity.

Pathways: It may affect various biochemical pathways, particularly those involving boronic acid-sensitive enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronate Esters

Table 1: Key Boronate Ester Derivatives

Key Observations:

Fused-Ring Boronate Derivatives

Table 2: Fused-Ring Systems with Boronate Esters

Key Observations:

- Conjugation and Binding: Fused-ring systems (e.g., pyrrolopyridines) exhibit enhanced planar rigidity, improving binding affinity in biological targets compared to monocyclic pyrroles .

- Synthetic Complexity : The target compound’s simpler pyrrole structure allows easier synthesis and scalability relative to fused-ring analogues .

Halogen-Substituted Boronate Esters

Example:

- Methyl 4-bromo-5-fluoro-2-iodobenzoate (C₉H₅BrFIO₂): Contains halogens (Br, F, I) for orthogonal reactivity in sequential cross-couplings. Unlike the target compound, its reactivity is dominated by halogen bonds rather than boronate esters .

Biological Activity

Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), pharmacological studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrole ring and a boron-containing dioxaborolane moiety. The molecular formula is , and it has a molecular weight of approximately 229.09 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of pyrrole have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cancer progression or inflammation. For example, studies have highlighted the inhibition of kinases involved in signaling pathways critical for tumor growth.

- Antioxidant Properties : The presence of the dioxaborolane moiety suggests potential antioxidant activity, which could protect cells from oxidative stress and related diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

Several studies have explored the biological activity of pyrrole derivatives:

- Anticancer Studies : A study demonstrated that methyl pyrrole derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Kinase Inhibition : Research on similar compounds indicated that they could inhibit DYRK1A kinase with nanomolar potency. This inhibition was linked to reduced cell viability in various cancer models.

- Antioxidant Activity : In vitro assays showed that the compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.